molecular formula C10H16ClNO2 B592011 (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride CAS No. 61366-43-6

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Cat. No. B592011
CAS RN: 61366-43-6
M. Wt: 217.693
InChI Key: BJWHQBTUHVIRJJ-PPHPATTJSA-N
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Description

“(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C10H14O2 . It is also known as “(S)-2-(Benzyloxy)propan-1-ol” and has a molecular weight of 166.22 .

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 82% 1,4-dioxane containing an acid at 85°C revealed the significance of the presence of the γ-hydroxymethyl group in C6-C2 and C6-C3 model compounds. This study confirmed the existence of a hydride transfer mechanism in the benzyl-cation-type intermediates derived from these compounds, highlighting its greater contribution than previously expected. An enol ether compound was detected for the first time in the acidolysis of compound XX using the DBr/D2O/1,4-dioxane system, indicating a unique mechanism different from those in systems using either HCl or H2SO4. This work sheds light on the complex reactions involved in lignin breakdown, important for understanding lignin's structural modification and degradation pathways (T. Yokoyama, 2015).

FTY720 and Cancer Therapy

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has been approved by the FDA as a new treatment for multiple sclerosis due to its potent immunosuppressive effects mediated by activating sphingosine-1-phosphate receptors (S1PRs). Besides immunosuppression, FTY720 demonstrates preclinical antitumor efficacy in several cancer models through S1PR-independent mechanisms. This review underlines FTY720's emerging role in cancer therapy and explores its molecular targets, offering insights into its cytotoxic effects not requiring phosphorylation, suggesting a novel approach to cancer treatment (Li Zhang et al., 2013).

Chitosan's Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, known for its biocompatibility, stability, and extensive hydrogen bonding, has a wide range of applications including antimicrobial systems. The review discusses chitosan's antimicrobial mode of action, emphasizing the need for understanding the factors affecting its activity for optimized use in food and pharmaceutical formulations. This understanding could lead to more efficient chitosan-based antimicrobial agents (D. Raafat & H. Sahl, 2009).

Dioxin's Mechanism of Carcinogenicity

The 1997 IARC classification of dioxin as a group 1 carcinogen highlighted its mechanism involving the aryl hydrocarbon receptor (AhR). This review revisits the evidence since 1997, including epidemiologic data and mechanistic insights, supporting the carcinogenic classification of dioxin. New evidence from industrial cohorts and the Seveso accident cohort contributes to understanding dioxin's carcinogenic potential through AhR-mediated mechanisms (K. Steenland et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 1-Propanol, indicates that it is highly flammable and causes serious eye damage . It may also cause drowsiness or dizziness . These hazards might be relevant to “(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride”, but specific safety data for this compound is not available in the search results.

properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWHQBTUHVIRJJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693478
Record name (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

CAS RN

61366-43-6
Record name (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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